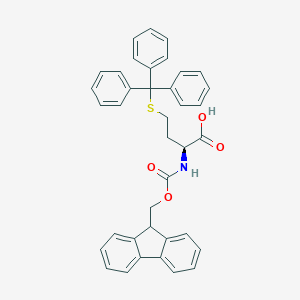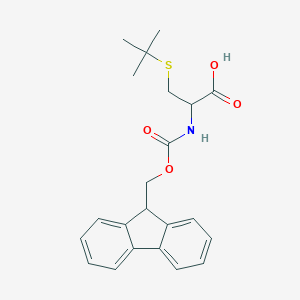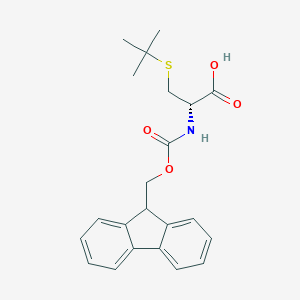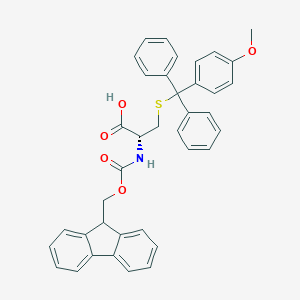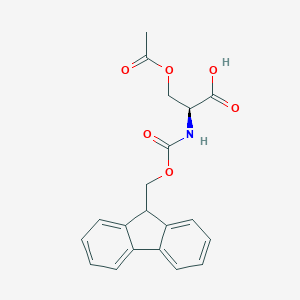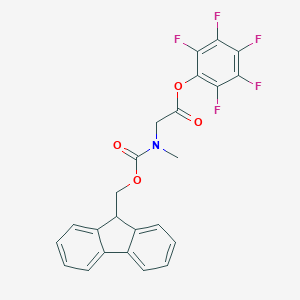
Fmoc-N-(tert-butyloxycarbonylmethyl)glycine
Overview
Description
“Fmoc-N-(tert-butyloxycarbonylmethyl)glycine” is an Fmoc protected glycine derivative . It is useful for proteomics studies and solid phase peptide synthesis techniques . Glycine is the simplest, and least sterically hindered of the amino acids, which confers a high level of flexibility when incorporated into polypeptides .
Molecular Structure Analysis
The molecular formula of “Fmoc-N-(tert-butyloxycarbonylmethyl)glycine” is C23H25NO6 . The molecular weight is 411.45 g/mol .
Chemical Reactions Analysis
“Fmoc-N-(tert-butyloxycarbonylmethyl)glycine” is an Fmoc protected glycine derivative . It is used in proteomics studies and solid phase peptide synthesis techniques . The specific chemical reactions involving this compound are not detailed in the available resources.
Physical And Chemical Properties Analysis
“Fmoc-N-(tert-butyloxycarbonylmethyl)glycine” has a molecular weight of 411.4 g/mol . Its XLogP3-AA is 3.7 . It has one hydrogen bond donor .
Scientific Research Applications
Fmoc-N-(tert-butyloxycarbonylmethyl)glycine is used in the synthesis of peptide derivatives, as seen in the study of the enhanced stereoselectivity of a Cu(II) complex chiral auxiliary in the synthesis of Fmoc-L-γ-carboxyglutamic acid (Smith, Yap, Kelley, & Schneider, 2011).
It plays a role in the synthesis of a ferrocenyl uracil Peptide Nucleic Acid (PNA) monomer, demonstrating its utility in nucleic acid chemistry (Gasser & Spiccia, 2008).
The compound is also involved in the preparation of Fmoc-L-Lys(Boc)-OH, a key step in simplifying and improving the synthetic method of polypeptides (Yi-nan & Key, 2013).
Another study reports its use in the synthesis of Fmoc-glycine, highlighting the effectiveness of Fmoc-Amox in avoiding detrimental impurities (Kumar et al., 2017).
Fmoc-N-(tert-butyloxycarbonylmethyl)glycine is employed in the synthesis of a Fmoc/Boc pseudoisocytosine monomer for PNA synthesis, demonstrating its versatility in nucleic acid chemistry (Wojciechowski & Hudson, 2008).
The compound is essential in the preparation of N alpha-9-fluorenylmethyloxycarbonylamino-acids with 9-fluorenylmethylchloroformate, contributing to the synthesis of Fmoc-dipeptide (Tessier et al., 2009).
Its application extends to the development of new hydrogels based on agarose/phytagel and peptides, highlighting its potential in biomedical applications (Nita et al., 2022).
Mechanism of Action
Target of Action
Fmoc-N-(tert-butyloxycarbonylmethyl)glycine is primarily used in the field of proteomics and peptide synthesis . Its primary targets are the amino acids in polypeptides, where it serves as a protected glycine derivative .
Mode of Action
The compound interacts with its targets by being incorporated into polypeptides . It is an Fmoc protected glycine derivative, which means it has a fluorenylmethyloxycarbonyl (Fmoc) group that protects the amino group during peptide synthesis . This protection allows for the selective addition of amino acids in peptide synthesis.
Biochemical Pathways
The compound is involved in the biochemical pathway of peptide synthesis . It is used in solid-phase peptide synthesis techniques, where the peptide chain is assembled step-by-step in a specific order . The Fmoc group is removed under basic conditions, allowing the next amino acid to be added to the growing peptide chain.
Result of Action
The result of the compound’s action is the successful synthesis of a peptide with a specific sequence of amino acids . The Fmoc group provides protection during synthesis, ensuring that the amino acids are added in the correct order .
Action Environment
The action of Fmoc-N-(tert-butyloxycarbonylmethyl)glycine is influenced by the conditions of the peptide synthesis process . Factors such as temperature, pH, and the presence of other reagents can affect its efficacy and stability . For example, the Fmoc group is removed under basic conditions, so the pH of the environment is crucial for its action .
Future Directions
properties
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO6/c1-23(2,3)30-21(27)13-24(12-20(25)26)22(28)29-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19H,12-14H2,1-3H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHJLRKZIINJMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20441931 | |
| Record name | Fmoc-N-(tert-butyloxycarbonylmethyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20441931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-N-(tert-butyloxycarbonylmethyl)glycine | |
CAS RN |
141743-16-0 | |
| Record name | Fmoc-N-(tert-butyloxycarbonylmethyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20441931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



